molecular formula C20H22N2O2S B5059173 4-pentyl-N-3-quinolinylbenzenesulfonamide

4-pentyl-N-3-quinolinylbenzenesulfonamide

Cat. No. B5059173
M. Wt: 354.5 g/mol
InChI Key: GUWUPXMKJYXBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-pentyl-N-3-quinolinylbenzenesulfonamide (also known as PQBS) is a chemical compound that has been extensively studied for its potential use in scientific research. PQBS belongs to the class of sulfonamide compounds that have been found to have various biological activities.

Mechanism of Action

PQBS inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion at the active site of the enzyme. This binding prevents the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate ions and protons. The inhibition of carbonic anhydrase activity by PQBS has been shown to be reversible, and the compound has a high affinity for the enzyme.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase activity by PQBS has several biochemical and physiological effects. PQBS has been shown to decrease the production of cerebrospinal fluid, which can be beneficial in the treatment of diseases such as hydrocephalus. PQBS has also been shown to decrease the intraocular pressure in the eye, making it a potential treatment for glaucoma. In addition, PQBS has been shown to inhibit the growth of cancer cells in vitro, making it a potential chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

PQBS has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. PQBS has a high affinity for carbonic anhydrase enzymes, making it a potent inhibitor. However, PQBS also has some limitations. It has low solubility in water, which can affect its bioavailability in vivo. In addition, PQBS has been shown to have some toxicity in animal studies, which needs to be further investigated.

Future Directions

There are several future directions for research on PQBS. One area of research could be the development of PQBS derivatives with improved solubility and bioavailability. Another direction could be the investigation of the potential use of PQBS in the treatment of other diseases such as epilepsy and osteoporosis. Furthermore, the mechanism of action of PQBS on cancer cells needs to be further elucidated to determine its potential as a chemotherapeutic agent. In conclusion, PQBS is a promising compound for scientific research, and further studies are needed to fully explore its potential.

Synthesis Methods

The synthesis of PQBS involves the reaction of 3-quinoline sulfonyl chloride with 4-pentylaniline in the presence of a base catalyst. This reaction results in the formation of PQBS as a white solid, which is then purified using recrystallization techniques. The purity and yield of PQBS can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

PQBS has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. These enzymes are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase activity has been shown to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

4-pentyl-N-quinolin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-2-3-4-7-16-10-12-19(13-11-16)25(23,24)22-18-14-17-8-5-6-9-20(17)21-15-18/h5-6,8-15,22H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWUPXMKJYXBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-pentyl-N-(quinolin-3-yl)benzenesulfonamide

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